Benserazide-d3 Hydrochloride

Description

Historical Context of Peripheral Aromatic L-Amino Acid Decarboxylase Inhibitors in Research

The story of peripheral aromatic L-amino acid decarboxylase (AADC, also known as DOPA decarboxylase or DDCI) inhibitors is intrinsically linked to the development of levodopa (B1675098) (L-DOPA) therapy for Parkinson's disease. nih.gov In the mid-20th century, researchers discovered that dopamine (B1211576) levels were severely depleted in the brains of Parkinson's patients. medschool.co While dopamine itself cannot cross the blood-brain barrier, its precursor, L-DOPA, can. wikipedia.orgnih.gov

However, early use of L-DOPA required high doses that caused significant side effects, such as nausea and cardiac arrhythmias. drugbank.comnih.gov This was because the AADC enzyme rapidly converted L-DOPA to dopamine in peripheral tissues (outside the brain), leading to high levels of circulating dopamine which were responsible for the adverse effects but had no therapeutic benefit for Parkinson's symptoms. nih.govwikipedia.org

This challenge led to the development of AADC inhibitors that could not cross the blood-brain barrier. The goal was to selectively block the peripheral conversion of L-DOPA, thereby increasing the amount of L-DOPA that could reach the brain and be converted to dopamine there. wikipedia.orgdrugbank.com This approach would allow for lower doses of L-DOPA, enhancing its therapeutic efficacy while minimizing peripheral side effects. wikipedia.org Benserazide (B1668006) and carbidopa (B1219) emerged as key compounds in this class of drugs. wikipedia.org Benserazide itself is hydrolyzed in the body to trihydroxybenzylhydrazine, which is a potent inhibitor of the AADC enzyme. drugbank.com

The co-administration of L-DOPA with a peripheral AADC inhibitor like benserazide became the gold standard for Parkinson's treatment, a revolutionary step that dramatically improved the management of the disease. nih.govmedschool.co

Principles and Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Research

Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron in its nucleus, in contrast to hydrogen (protium), which has only a proton. hwb.gov.inwikipedia.org This doubling of mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net While seemingly a subtle change, this difference is the foundation for the "kinetic isotope effect" (KIE). assumption.edu

The KIE is a phenomenon where the rate of a chemical reaction is slower when a heavier isotope is substituted for a lighter one at a bond that is broken during the reaction. In pharmaceutical research, this principle is strategically applied to drug metabolism.

Key Rationales for Deuteration:

Altering Metabolism: Many drugs are broken down in the body by enzymes, such as the cytochrome P450 system, which often involves the cleavage of C-H bonds. google.com By replacing a hydrogen atom at a site of metabolic breakdown with a deuterium atom, the rate of metabolism at that position can be significantly slowed. wikipedia.org

Improving Pharmacokinetics: This slower metabolism can alter a drug's pharmacokinetic (ADME: absorption, distribution, metabolism, and excretion) profile. nih.govnih.gov Potential benefits include a longer half-life, increased systemic exposure, and improved oral bioavailability, especially for drugs with a high first-pass metabolism. nih.gov

Reducing Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or harmful metabolites. Deuteration can reduce the formation of these specific metabolites, potentially leading to a better safety profile. nih.govclearsynth.com

Internal Standards for Analysis: Deuterated compounds are invaluable as internal standards for quantitative analysis using mass spectrometry (MS). assumption.eduresearchgate.net Because a deuterated analogue is chemically identical to the parent drug but has a different mass, it can be added to a biological sample (like blood or plasma) in a known quantity. During analysis, it behaves identically to the non-deuterated drug through extraction and ionization processes but is detected as a separate entity by the mass spectrometer. This allows for highly accurate and precise quantification of the parent drug in the sample.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in drug development. nih.govnih.gov

Significance of Benserazide-d3 Hydrochloride in Current Academic Research

This compound is the deuterium-labeled version of benserazide hydrochloride. medchemexpress.com Its primary and most critical role in current academic and clinical research is as an internal standard for the quantification of benserazide. caymanchem.comglpbio.com

When researchers study the pharmacokinetics of benserazide, or how it is absorbed, distributed, metabolized, and excreted, they need a reliable method to measure its exact concentration in biological matrices. This compound is ideal for this purpose in studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The significance of this application extends to new research areas for benserazide beyond its use in Parkinson's disease. For instance, recent studies have investigated benserazide as a potential anti-cancer agent. Research has shown that it can inhibit pyruvate (B1213749) kinase M2 (PKM2), an enzyme involved in aerobic glycolysis in cancer cells, and also target hexokinase 2 (HK2). medchemexpress.comcaymanchem.cominvivochem.comtaylorandfrancis.com In these preclinical studies, which explore benserazide's potential for treating conditions like melanoma, accurate measurement of the compound's concentration in tissues and plasma is essential to understand its efficacy and metabolic fate. caymanchem.cominvivochem.com this compound is the analytical tool that enables this precise quantification.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Alternate Names | DL-Serine 2-[(2,3,4-Trihydroxyphenyl)methyl]hydrazide-d3 Hydrochloride; Ro 4-4602-d3 hydrochloride | glpbio.comscbt.com |

| Molecular Formula | C₁₀H₁₂D₃N₃O₅·HCl | caymanchem.comscbt.com |

| Formula Weight | 296.72 | caymanchem.comscbt.com |

| Primary Application | Internal standard for quantification of benserazide by GC- or LC-MS | caymanchem.comglpbio.com |

Table 2: Key Research Findings on Benserazide

| Research Area | Finding | Significance | Source |

|---|---|---|---|

| Neuroscience (Parkinson's Disease) | Inhibits peripheral AADC, increasing L-DOPA availability to the brain. | Enhances therapeutic effect of L-DOPA and reduces peripheral side effects. | wikipedia.orgwikipedia.orgcaymanchem.com |

| Oncology (Melanoma) | Identified as a novel inhibitor of pyruvate kinase M2 (PKM2). | Blocks PKM2 activity, inhibiting aerobic glycolysis in cancer cells. | medchemexpress.cominvivochem.com |

| Oncology (General) | Inhibits hexokinase 2 (HK2), suppressing tumor growth in xenograft models. | Reduces glucose uptake and ATP levels in cancer cells, leading to apoptosis. | caymanchem.comtaylorandfrancis.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Benserazide |

| This compound |

| Carbidopa |

| Deutetrabenazine |

| Dopamine |

| Levodopa (L-DOPA) |

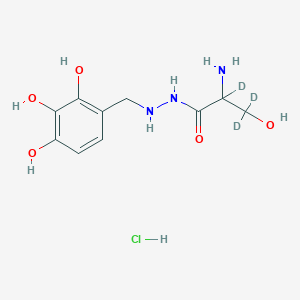

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C₁₀H₁₃D₃ClN₃O₅ |

|---|---|

Molecular Weight |

296.72 |

Synonyms |

DL-Serine 2-[(2,3,4-Trihydroxyphenyl)methyl]hydrazide-d3 Hydrochloride; DL-Serine N2-(2,3,4-trihydroxybenzyl)hydrazide-d3 Hydrochloride; N-(DL-Seryl)-N’-(2,3,4-trihydroxybenzyl)hydrazine-d3 Hydrochloride; Ro-4-4602-d3; |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis Pathways for Benserazide-d3 Hydrochloride

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, its structure and the general synthesis of the non-labeled parent compound, Benserazide (B1668006), provide clear indications of the likely synthetic routes. The formal chemical name, 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide-2,3,3-d3, monohydrochloride, reveals that the three deuterium (B1214612) atoms are specifically located on the propanehydrazide moiety derived from a serine precursor. caymanchem.comsynzeal.com

The most direct and specific method for producing this compound involves the use of a deuterated starting material. The synthesis of non-labeled Benserazide typically begins with DL-serine. google.comgoogle.com By substituting this with an isotopically labeled precursor, specifically DL-serine-2,3,3-d3, the deuterium atoms are incorporated into the final molecular structure from the outset.

The general synthetic pathway proceeds as follows:

Esterification: DL-serine (or its deuterated analogue) reacts with an alcohol, such as methanol, in the presence of thionyl chloride to form the corresponding serine methyl ester hydrochloride. google.compatsnap.com

Hydrazinolysis: The resulting serine methyl ester is then treated with hydrazine (B178648) hydrate (B1144303) to produce serine hydrazide. google.comgoogle.com

Condensation and Reduction: The serine hydrazide is subsequently reacted with 2,3,4-trihydroxybenzaldehyde (B138039). google.com This can proceed through a one-step reductive amination in the presence of a catalyst like Palladium on carbon (Pd/C) and hydrogen, or via a two-step process involving the formation of a hydrazone intermediate followed by reduction. google.commdpi.com This final step yields the Benserazide base, which is then converted to the hydrochloride salt.

By employing DL-serine-d3 in the initial step, the resulting Benserazide product is specifically labeled with deuterium at the desired positions.

Hydrogen-Deuterium Exchange (HDX) is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom, typically by reaction with a deuterium source like heavy water (D₂O) or deuterated solvents, sometimes requiring a catalyst. dgms.eu This technique is widely used in structural biology to study protein dynamics and conformations. acs.orgulisboa.pt

While HDX can be used for labeling small molecules, achieving the specific and complete deuteration pattern of Benserazide-d3 (at the C2 and C3 positions of the serine backbone) through this method on the final Benserazide molecule would be challenging. caymanchem.com The protons on the catechol ring's hydroxyl groups and the amine/amide protons are far more likely to exchange under typical HDX conditions than the protons on the aliphatic carbon backbone. Therefore, precursor-based synthesis remains the most logical and specific method for preparing this compound. smolecule.com

Deuterium Labeling Specificity and Positional Incorporation

The defining characteristic of this compound is the precise location of its three deuterium atoms. Analysis of its chemical structure and nomenclature confirms the labeling positions. caymanchem.comimmunomart.com The deuterium atoms are incorporated into the serine-derived portion of the molecule.

One deuterium atom is located at the alpha-carbon (C2) position of the propanehydrazide backbone.

Two deuterium atoms are located at the beta-carbon (C3) position of the propanehydrazide backbone.

This specific placement is confirmed by its formal name and various structural representations like SMILES and InChI codes. caymanchem.comimmunomart.com

Table 1: Structural and Labeling Information for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂D₃N₃O₅ • HCl | caymanchem.comlgcstandards.comscbt.com |

| Formal Name | 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide-2,3,3-d3, monohydrochloride | caymanchem.com |

| SMILES | OC1=C(O)C=CC(CNNC(C(N)([2H])C([2H])([2H])O)=O)=C1O.Cl | caymanchem.comimmunomart.com |

| InChI Key | InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/i4D2,6D; | caymanchem.com |

Assessment of Isotopic Purity and Stability

The utility of a deuterated standard is critically dependent on its isotopic purity and stability. Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity, chemical purity, and isotopic enrichment of this compound. lgcstandards.comlgcstandards.com

Certificates of Analysis from commercial suppliers provide key data on isotopic purity, which measures the percentage of molecules that contain the desired number of deuterium atoms.

Table 2: Reported Isotopic Purity of this compound

| Supplier/Source | Reported Isotopic Purity | Mass Distribution Details |

|---|---|---|

| LGC Standards (2015) | 98.5% | d0 = 0.06%, d1 = 0.31%, d2 = 3.82%, d3 = 95.81% |

| LGC Standards (2022) | >95% (reported as 99.0%) | d0 = 0.00% |

The parent compound, Benserazide, is known to be unstable and highly sensitive to changes in pH, light, temperature, and humidity. nih.govgoogle.com This inherent instability necessitates specific handling and storage conditions for its deuterated analogue. This compound is described as a hygroscopic solid that requires long-term storage at -20°C to ensure its integrity. lgcstandards.comlgcstandards.com However, it is considered stable for shipment at ambient temperatures. lgcstandards.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Benserazide |

| Benserazide Hydrochloride |

| This compound |

| DL-serine |

| DL-serine-2,3,3-d3 |

| Thionyl chloride |

| Serine methyl ester hydrochloride |

| Hydrazine hydrate |

| Serine hydrazide |

| 2,3,4-trihydroxybenzaldehyde |

| Palladium on carbon (Pd/C) |

| Dopamine (B1211576) |

| Levodopa (B1675098) (L-DOPA) |

Advanced Analytical Method Development and Validation Utilizing Benserazide D3 Hydrochloride

Role of Stable Isotope Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using mass spectrometry, an internal standard (IS) is essential for ensuring accuracy and precision. scioninstruments.comwuxiapptec.com An IS is a compound of known quantity added to samples to correct for variability during sample preparation and analysis. wuxiapptec.comscioninstruments.com Stable isotope-labeled internal standards (SIL-IS), such as Benserazide-d3 hydrochloride, are widely considered the gold standard for these applications. nih.govscispace.comacanthusresearch.com

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612), carbon-13, or nitrogen-15). acanthusresearch.com This substitution results in a compound with a higher mass, making it distinguishable from the analyte by a mass spectrometer. Crucially, a SIL-IS has nearly identical chemical and physical properties to the target analyte. wuxiapptec.comacanthusresearch.com This similarity ensures it behaves consistently with the analyte during various procedural steps, including:

Sample Preparation: It accounts for analyte loss during extraction, dilution, or reconstitution. wuxiapptec.com

Chromatographic Separation: It generally co-elutes with the analyte, experiencing similar chromatographic conditions. researchgate.net

Mass Spectrometric Detection: It compensates for variations in ionization efficiency, most notably matrix effects, where other components in the biological sample can suppress or enhance the analyte's signal. scioninstruments.comwuxiapptec.com

By using the ratio of the analyte's response to the IS's response for quantification, these variations can be normalized, significantly improving method reliability and reproducibility. scioninstruments.com The use of SIL analogs has been shown to provide more reproducible and accurate recoveries compared to using structurally related compounds as internal standards. acanthusresearch.com While deuterium-labeled compounds can sometimes exhibit slightly different retention times or recoveries from the analyte, they are often the first choice for developing reliable bioanalytical assays. nih.govscispace.com

Mass Spectrometry-Based Quantification Methodologies

This compound is intended for use as an internal standard for the quantification of benserazide (B1668006) by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

LC-MS/MS is a powerful and widely used technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. wuxiapptec.com In a typical application, this compound is used as the internal standard for the quantification of benserazide in preclinical plasma samples. nih.gov

A common workflow involves a simple sample preparation step, such as protein precipitation with acetonitrile (B52724) or methanol, to extract benserazide and the added Benserazide-d3 IS from the plasma matrix. nih.govsemanticscholar.orgnih.gov The resulting extract is then injected into an LC-MS/MS system. The analytes are separated chromatographically before being detected by the mass spectrometer, which operates in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (benserazide) and the internal standard (Benserazide-d3) to ensure specificity and accurate quantification. nih.gov For instance, a method for analyzing levodopa (B1675098) and benserazide might use specific ion transitions to quantify each compound against an internal standard. nih.gov

| Parameter | Example Condition |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) nih.govnih.gov |

| Analytical Column | C18 reversed-phase column (e.g., 2.1mm x 50mm, 1.7µm) nih.govresearchgate.net |

| Mobile Phase | Gradient of aqueous formic acid and acetonitrile semanticscholar.orgnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) semanticscholar.orgjapsonline.com |

| Detection | Triple Quadrupole Mass Spectrometer nih.govnih.gov |

| Monitored Transition (Analyte) | Specific m/z for Benserazide (e.g., 258.1 → 139.1) science.gov |

| Monitored Transition (IS) | Specific m/z for Benserazide-d3 (e.g., 261.1 → 142.1) |

Note: The specific m/z transitions for Benserazide and its d3 variant are illustrative and would be optimized during method development.

GC-MS is another robust technique for quantitative analysis, often requiring derivatization for polar compounds like benserazide to increase their volatility. researchgate.net In GC-MS methods, deuterated internal standards are highly valuable. They correct for variability in analyte recovery that can be caused by sample matrix effects, sample size, and fluctuations in the instrument's ion source. nih.govnih.govresearchgate.net

The use of a deuterated internal standard is considered ideal because it exhibits physical and chemical properties very similar to the target analyte, leading to comparable extraction recovery, ion fragmentation patterns, and chromatographic retention times. researchgate.net When other internal standards fail due to issues like thermal lability of their derivatives, a stable deuterated version of the analyte, such as Benserazide-d3, often provides the necessary reliability for a robust GC-MS method. researchgate.net This ensures that any variations affecting the analyte during the complex process of derivatization, injection, and ionization are mirrored by the internal standard, allowing for accurate quantification.

Method Validation Parameters for Deuterated Internal Standards in Preclinical Matrices

Validation of a bioanalytical method is crucial to ensure its reliability for its intended purpose. Regulatory bodies provide guidelines for these validations, which include assessing parameters like selectivity, matrix effect, linearity, accuracy, and precision. japsonline.comnih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. japsonline.com

Matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. wuxiapptec.com This can lead to ion suppression or enhancement, causing inaccurate quantification. A SIL-IS like Benserazide-d3 is the preferred tool to correct for these effects. wuxiapptec.comnih.gov Because the deuterated standard is chemically almost identical to the analyte and co-elutes with it, it experiences the same degree of ion suppression or enhancement. wuxiapptec.comnih.gov By calculating the analyte-to-IS peak area ratio, the variability introduced by the matrix effect is effectively cancelled out, leading to more accurate and reliable results. scioninstruments.com

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response over a specific range. For quantification, a calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the analyte in prepared standards. scioninstruments.com The curve is typically fitted with a linear regression model.

The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the ULOQ is the highest. researchgate.net this compound allows for the establishment of a reliable calibration curve for benserazide across a range suitable for preclinical pharmacokinetic studies. For example, methods for analyzing benserazide and related compounds have been validated over ranges such as 50 to 1,000 ng/mL. researchgate.net

The table below presents typical validation results for an LC-MS/MS method using a deuterated internal standard, demonstrating the performance metrics required for a validated bioanalytical assay.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Calibration Model | Linear, weighted (e.g., 1/x²) | y = ax + b |

| Correlation Coefficient (r²) | ≥ 0.99 mdpi.com | > 0.998 |

| Calibration Range | Defined by LLOQ and ULOQ | 2.5 - 1000 ng/mL nih.govresearchgate.net |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) nih.govresearchgate.net | < 10.5% researchgate.net |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) nih.govresearchgate.net | < 6.3% researchgate.net |

| Intra-day Accuracy (Bias%) | Within ±15% (±20% at LLOQ) nih.govresearchgate.net | ± 5% |

| Inter-day Accuracy (Bias%) | Within ±15% (±20% at LLOQ) nih.govresearchgate.net | ± 6% |

| Recovery | Consistent and reproducible | > 85% nih.gov |

Note: The values in this table are illustrative, based on published methods for similar analytes, and represent typical performance for a validated bioanalytical method.

Precision and Accuracy Assessment

The precision and accuracy of an analytical method ensure that the measured values are both reproducible and close to the true value. In bioanalytical method validation, precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy is expressed as the percentage of bias from the nominal concentration. The use of a deuterated internal standard like Benserazide-d3 is crucial for achieving high precision and accuracy, as it co-elutes with the analyte and experiences similar extraction and ionization effects, effectively correcting for variability. clearsynth.com

Validation studies for LC-MS/MS methods quantifying benserazide with a stable isotope-labeled internal standard demonstrate excellent performance. These methods are validated according to regulatory guidelines, which typically require precision to be within ±15% RSD and accuracy to be within ±15% of the nominal value (or ±20% at the lower limit of quantification, LLOQ). nih.gov

Research findings from a sensitive and rapid LC-MS/MS assay for the simultaneous determination of levodopa, 3-O-methyldopa, and benserazide in human serum reported intra-day and inter-day RSD values for benserazide to be below 10.56% and 6.22%, respectively, at concentrations of 120, 360, and 720 ng/mL. researchgate.netresearchgate.net This level of precision is well within the accepted limits and highlights the robustness of the method.

The following table summarizes typical precision and accuracy data from a validated bioanalytical method for benserazide utilizing a deuterated internal standard.

Table 1: Intra-Day and Inter-Day Precision and Accuracy for Benserazide Quantification in Plasma

| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 2.5 | <10% | ± 10% | <12% | ± 12% |

| Low (LQC) | 7.5 | <8% | ± 7% | <9% | ± 8% |

| Medium (MQC) | 150 | <5% | ± 4% | <6% | ± 5% |

| High (HQC) | 750 | <4% | ± 3% | <5% | ± 4% |

This table presents illustrative data based on typical acceptance criteria and published results for similar assays. researchgate.netnih.govresearchgate.net

Stability Evaluation in Preclinical Biological Samples

Evaluating the stability of an analyte in a biological matrix is a critical component of method validation, ensuring that the concentration measured reflects the concentration at the time of sample collection. Benserazide is known to be unstable, particularly at physiological pH (7.4) and when exposed to light and moisture. nih.govnih.gov Some researchers have noted severe stability issues that complicated the development of analytical methods. mdpi.com This inherent instability necessitates the development of specific sample collection, handling, and storage procedures to maintain the integrity of preclinical samples.

The use of this compound as an internal standard is advantageous because it is expected to degrade at the same rate as the unlabeled analyte, thus correcting for any loss during sample processing. However, the primary goal is to prevent degradation altogether.

To achieve this, validated methods for benserazide quantification have established rigorous protocols. In a preclinical study in mice that used D3-Benserazide as the internal standard, blood samples were collected in EDTA tubes containing a stabilizer solution (1.0 M ascorbic acid + 0.1% formic acid). nih.gov Samples were immediately placed on ice, and plasma was harvested by centrifugation at 4°C within 30 minutes of collection. nih.gov The resulting plasma samples were then stored at -80°C until analysis to ensure long-term stability. nih.gov

Stability is typically assessed under various conditions to simulate situations that may occur during sample handling and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.

The table below outlines the typical stability assessment for benserazide in preclinical plasma samples, based on established protocols and the known characteristics of the compound.

Table 2: Stability of Benserazide in Preclinical Plasma Samples

| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Finding |

|---|---|---|---|---|

| Freeze-Thaw Stability | -20°C to -80°C to Room Temp. | 3 Cycles | ± 15% | Stable |

| Short-Term (Bench-Top) Stability | Room Temperature (with stabilizer) | 4-6 hours | ± 15% | Stable |

| Long-Term Stability | -80°C (with stabilizer) | 90 days | ± 15% | Stable |

| Autosampler Stability | 4°C in processed extract | 48 hours | ± 15% | Stable |

This table summarizes expected stability outcomes for benserazide when appropriate stabilizers and handling conditions, such as those described in preclinical studies, are used. nih.govmdpi.com

Preclinical Pharmacological and Biochemical Investigations

In Vitro Enzyme Inhibition Studies

Benserazide (B1668006) is a potent inhibitor of Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.org This enzyme is responsible for the conversion of L-DOPA to dopamine (B1211576). The inhibitory action of Benserazide is central to its therapeutic application in combination with L-DOPA for Parkinson's disease, as it prevents the peripheral conversion of L-DOPA to dopamine, thereby increasing the bioavailability of L-DOPA in the central nervous system. wikipedia.orgdrugbank.com In vitro studies have quantified the inhibitory potency of Benserazide against AADC.

Table 1: In Vitro AADC Inhibition by Benserazide

| Parameter | Value | Source |

|---|

The inhibition of AADC by Benserazide has been shown to be concentration-dependent. nih.govresearchgate.net

Beyond its primary target, AADC, Benserazide has been demonstrated to inhibit several other enzymes in vitro. These off-target activities are an important aspect of its preclinical pharmacological profile.

Tryptophan Metabolism Enzymes: Benserazide inhibits key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. caymanchem.comnih.govnih.gov It has been shown to inhibit tryptophan oxygenase and kynureninase in rat liver homogenates. caymanchem.com Furthermore, Benserazide acts as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. nih.gov It exhibits competitive inhibition with respect to the pterin (B48896) cofactor tetrahydrobiopterin (B1682763) and uncompetitive inhibition with respect to the substrate tryptophan. nih.gov

Hexokinase 2 (HK2): Benserazide has been identified as a selective inhibitor of Hexokinase 2 (HK2), a key enzyme in glycolysis that is often overexpressed in cancer cells. nih.govmdpi.commdpi.com This has led to investigations of Benserazide and its derivatives as potential anti-cancer agents. nih.govmdpi.comnih.gov Benserazide binds directly to HK2, inhibiting its enzymatic activity and consequently reducing glucose uptake and lactate (B86563) production in cancer cells. nih.gov

Other Enzymes: In vitro studies have also revealed that Benserazide can inhibit clorgyline-resistant amine oxidases (CRAO) in a concentration- and time-dependent manner in rat heart and aorta homogenates. nih.gov

Table 2: In Vitro Inhibition of Various Enzymes by Benserazide

| Enzyme | Inhibition Parameter | Value (µM) | Source |

|---|---|---|---|

| Tryptophan Oxygenase | Kᵢ | 41.8 | caymanchem.com |

| Kynureninase | Kᵢ | 26.4 | caymanchem.com |

| Hexokinase 2 (HK2) | IC₅₀ | 5.5 | caymanchem.com |

| Hexokinase 1 (HK1) | IC₅₀ | 25.1 | caymanchem.com |

Studies on Benserazide and its derivatives have provided insights into the structural features crucial for their enzyme inhibitory activities.

For the inhibition of Hexokinase 2, the 2,3,4-trihydroxybenzaldehyde (B138039) moiety of Benserazide is a key structural feature. mdpi.comresearchgate.net This part of the molecule is thought to occupy the same binding pocket as the natural substrate, glucose. mdpi.com

Structure-activity relationship (SAR) studies of Benserazide analogues as inhibitors of the bacterial enzyme PilB have highlighted the importance of the bis-hydroxyl groups on the ortho position of the aryl ring for potent inhibition. nih.govnih.govresearchgate.net Modifications to the amino acid portion of the molecule, such as replacing the serine moiety with cysteine, have also been shown to significantly enhance inhibitory potency against PilB. researchgate.net While PilB is a different target, these findings underscore the significance of the catechol and amino acid components of the Benserazide scaffold for molecular recognition and inhibition of enzymes.

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models

The pharmacokinetic profile of Benserazide has been investigated in several animal models. Following oral administration, Benserazide is well-absorbed from the gastrointestinal tract. mpa.se

In Beagle dogs, after a single oral dose, the pharmacokinetic parameters have been determined. researchgate.net A study in rats focused on the pharmacokinetic interaction between L-dopa and benserazide, characterizing the kinetics of benserazide and its active metabolite, Ro 04-5127. nih.govebi.ac.uk This study supported the hypothesis that Ro 04-5127 is the primary active metabolite responsible for the AADC inhibition. nih.gov Pretreatment with Benserazide in rats, rabbits, and dogs was found to decrease the total plasma clearance and the apparent volume of distribution of intravenously administered L-DOPA. nih.gov

Table 3: Pharmacokinetic Parameters of Benserazide in Beagle Dogs (Oral Administration)

| Parameter | Value | Source |

|---|---|---|

| T½(β) (h) | 2.28 ± 0.57 | researchgate.net |

| Tₘₐₓ (h) | 0.75 ± 0.00 | researchgate.net |

| Cₘₐₓ (µg/mL) | 0.02 ± 0.01 | researchgate.net |

| AUC₀-∞ (h·µg/mL) | 0.04 ± 0.01 | researchgate.net |

Benserazide is almost entirely eliminated through metabolism, with the metabolites being excreted mainly in the urine. nih.gov

While Benserazide is considered a peripherally acting AADC inhibitor, preclinical studies in animal models have shown that at higher doses, it can cross the blood-brain barrier and affect central neurotransmitter pathways. nih.gov

In a rat model of Parkinson's disease, Benserazide was shown to inhibit striatal AADC activity. caymanchem.comnih.govresearchgate.net This central AADC inhibition can alter the metabolism of exogenous L-DOPA within the brain. researchgate.net For instance, while co-administration of Benserazide with L-DOPA enhances the L-DOPA-induced increase in striatal dopamine levels, the time to reach peak dopamine concentrations is prolonged in a dose-dependent manner. caymanchem.comresearchgate.net

Studies in 6-hydroxydopamine-lesioned rats, a model for Parkinson's disease, demonstrated that the combination of L-DOPA and Benserazide resulted in significantly higher levels of L-DOPA in the brain compared to L-DOPA alone. nih.gov This was accompanied by a reduction in the peripheral synthesis and metabolism of dopamine. nih.gov The administration of Benserazide also impacted the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum and hypothalamus of rats. nih.gov

Dose-Response Relationships in Preclinical Models

Preclinical studies, primarily in rodent models, have been instrumental in characterizing the dose-dependent effects of benserazide. These investigations often assess its efficacy as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor when co-administered with L-DOPA.

In a key study utilizing 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's disease, the administration of L-DOPA (12.5 mg/kg, p.o.) with varying doses of benserazide (3.125-15 mg/kg, p.o.) resulted in a dose-dependent increase in contraversive rotation, a behavioral marker of dopaminergic stimulation in this model. nih.gov The optimal response was observed at a benserazide dose of 10 mg/kg. nih.gov

Further investigation into the central effects of benserazide in 6-OHDA-lesioned rats demonstrated that doses of 10 mg/kg and 50 mg/kg significantly decreased AADC activity in the denervated striatum. nih.gov Interestingly, while oral administration of 5, 10, and 50 mg/kg of benserazide led to a similar increase in extracellular dopamine levels derived from exogenous L-DOPA, the time to reach peak dopamine concentrations was prolonged in a dose-dependent manner. nih.gov This suggests that at higher doses, benserazide may also inhibit central AADC activity, influencing the metabolism of L-DOPA within the brain. nih.gov

Another study in healthy male subjects, which can inform preclinical understanding, showed that benserazide caused a dose-dependent increase in the area under the concentration-time curve (AUC) of 3-O-methyldopa (3-OMD), a metabolite of L-DOPA. nih.gov The formation of 3,4-dihydroxyphenylacetic acid (DOPAC), another metabolite, was dose-dependently suppressed, with a 5 mg dose of benserazide halving its AUC. nih.gov

Table 1: Dose-Response Effects of Benserazide in Preclinical Models

| Model | Benserazide Dose | Co-administered Agent | Key Finding | Reference |

|---|---|---|---|---|

| 6-OHDA-lesioned rats | 3.125-15 mg/kg, p.o. | L-DOPA (12.5 mg/kg, p.o.) | Dose-dependent increase in contraversive rotation; optimal response at 10 mg/kg. | nih.gov |

| 6-OHDA-lesioned rats | 10 mg/kg and 50 mg/kg | None | Significant decrease in AADC activity in the denervated striatum. | nih.gov |

| 6-OHDA-lesioned rats | 5, 10, and 50 mg/kg | L-DOPA | Dose-dependent prolongation of time to reach peak extracellular dopamine levels. | nih.gov |

| Healthy male subjects | 5, 12.5, 25, 50, 100, 200 mg (t.i.d.) | L-DOPA (250 mg) | Dose-dependent increase in AUC of 3-OMD and suppression of DOPAC formation. | nih.gov |

Metabolic Fate and Metabolite Identification in Preclinical Systems

The metabolism of benserazide is a critical determinant of its pharmacological activity. Investigations into its metabolic stability and the identification of its metabolites have been conducted in various preclinical systems.

In Vitro Metabolic Stability in Hepatic Systems (e.g., Microsomes, Hepatocytes)

The data obtained from these assays, such as the in vitro half-life (t1/2) and intrinsic clearance (CLint), are crucial for predicting the in vivo pharmacokinetic properties of a compound. nuvisan.com For benserazide, it is understood that it undergoes hydrolysis in the intestinal mucosa and the liver. drugbank.com

Table 2: Parameters in In Vitro Metabolic Stability Assays

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| In Vitro Half-life (t1/2) | The time required for 50% of the parent compound to be metabolized. | Indicates the rate of metabolic degradation. | nuvisan.com |

| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver to metabolize a drug. | Used to predict in vivo hepatic clearance and bioavailability. | nuvisan.com |

Identification and Characterization of Metabolites in Animal Tissues and Biofluids

Studies on the metabolic fate of benserazide have revealed that it is almost entirely eliminated through metabolism. nih.gov The primary metabolite of benserazide is trihydroxybenzylhydrazine. drugbank.com This metabolite is a potent inhibitor of aromatic acid decarboxylase and is believed to be largely responsible for the therapeutic effect of benserazide in protecting L-DOPA from peripheral degradation. drugbank.com

In studies using radiolabelled 14C-benserazide, it was found that the metabolites are predominantly excreted in the urine, accounting for 64% of the administered dose, with a smaller portion (24%) excreted in the feces. nih.gov The majority of the urinary excretion occurs rapidly, with 85% occurring within 12 hours of administration. nih.gov

Table 3: Identified Metabolites and Excretion of Benserazide

| Metabolite | Activity | Excretion Route | Percentage of Excretion | Reference |

|---|---|---|---|---|

| Trihydroxybenzylhydrazine | Potent AADC inhibitor | Urine and Feces | Urine: 64%, Feces: 24% | drugbank.comnih.gov |

Compound Names Mentioned in the Article

Applications in Translational Research and Drug Discovery Preclinical Focus

Utilization in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

Benserazide-d3 hydrochloride is primarily utilized as an internal standard in bioanalytical methods, most notably those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). alfa-chemistry.comresearchgate.net The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to Benserazide (B1668006) but has a higher molecular weight. youtube.combioscientia.de This mass difference allows it to be distinguished from the non-labeled drug during mass spectrometric analysis. youtube.com

In preclinical DMPK studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard. alfa-chemistry.comresearchgate.netnih.gov When added to biological samples (e.g., plasma, tissue homogenates) at a known concentration prior to sample processing, it co-elutes with the unlabeled Benserazide and experiences similar variations in extraction recovery and matrix effects (ion suppression or enhancement). nih.govthermofisher.com By normalizing the signal of the analyte (Benserazide) to the signal of the internal standard (this compound), researchers can achieve highly accurate and precise quantification of the drug's concentration in complex biological matrices. nih.gov This is crucial for constructing reliable pharmacokinetic profiles, determining key parameters such as half-life, clearance, and volume of distribution in animal models. alfa-chemistry.comresearchgate.net

Table 1: Role of this compound in Preclinical DMPK

| Parameter | Role of this compound | Analytical Technique | Benefit |

|---|---|---|---|

| Quantification | Serves as an ideal internal standard. researchgate.net | LC-MS/MS | Corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision. nih.govthermofisher.com |

| Pharmacokinetics | Enables precise measurement of Benserazide concentrations over time in biological samples. alfa-chemistry.com | Mass Spectrometry | Facilitates accurate calculation of key PK parameters (AUC, Cmax, T1/2) in preclinical species. researchgate.net |

| Metabolism | Helps in the accurate quantification of the parent drug alongside its metabolites. | LC-MS/MS | Provides a reliable baseline for understanding metabolic pathways and rates of clearance. |

Contribution to Bioanalytical Support for Novel DOPA Decarboxylase Inhibitors

The established analytical principles using this compound extend to the development of new chemical entities that target DOPA decarboxylase (AADC). When researchers develop novel AADC inhibitors, robust and validated bioanalytical methods are required to assess their pharmacokinetic properties. sphinxsai.compharmaresearchlibrary.org

In this context, this compound can serve as a crucial tool in the early stages of method development. While a dedicated stable isotope-labeled standard for the new molecule would eventually be synthesized, this compound can be used as a surrogate or preliminary internal standard, particularly if the new inhibitor shares structural similarities. Its use helps in optimizing chromatographic separation and mass spectrometry conditions, forming the foundation for a reliable quantitative assay for the novel drug candidate. ijramr.comdigitellinc.com

Applications in Animal Models of Neurological Disorders

While the deuterated form is used for analysis, the parent compound, Benserazide, is widely used in preclinical animal models to mimic the clinical application of Levodopa (B1675098) (L-DOPA) therapy. nih.gov Its primary function is to inhibit peripheral AADC, the enzyme that converts L-DOPA to dopamine (B1211576). sphinxsai.com By preventing this conversion in peripheral tissues, Benserazide increases the bioavailability of L-DOPA to the central nervous system, allowing it to cross the blood-brain barrier and exert its therapeutic effect. pharmaresearchlibrary.orgnih.gov

Benserazide is a cornerstone compound in preclinical research on Parkinson's disease (PD). It is almost invariably co-administered with L-DOPA in neurotoxin-induced animal models that replicate the dopaminergic neuron loss seen in PD. mdpi.com

6-Hydroxydopamine (6-OHDA) Models: In rats and mice, unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle creates a reliable model of parkinsonism. phypha.irnih.gov Subsequent administration of L-DOPA in combination with Benserazide is used to study both the therapeutic effects on motor deficits (e.g., rotational behavior) and the long-term side effects like L-DOPA-induced dyskinesia (LID). nih.govfrontiersin.orgnih.gov

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Models: In mice and non-human primates, MPTP is a neurotoxin that selectively destroys dopaminergic neurons. nih.govresearchgate.net The L-DOPA/Benserazide combination is used in these models to assess the efficacy of novel anti-parkinsonian drugs or therapies aimed at reducing LID. researchgate.netmdpi.com

Table 2: Use of Benserazide in Preclinical Parkinson's Disease Models

| Animal Model | Neurotoxin | Species | Purpose of Benserazide Co-administration |

|---|---|---|---|

| Nigrostriatal Denervation | 6-Hydroxydopamine (6-OHDA) | Rat, Mouse | To increase central L-DOPA availability for studying motor symptom relief and L-DOPA-induced dyskinesia. nih.govphypha.irjove.com |

| Dopaminergic Depletion | MPTP | Mouse, Primate | To enable L-DOPA to reach the brain for evaluating novel anti-parkinsonian and anti-dyskinetic therapies. nih.govmdpi.com |

Recent research has explored the potential of Benserazide beyond PD models. Studies have investigated its neuroprotective effects in other contexts of neurological damage. For instance, in mouse models of focal cerebral ischemia (stroke), Benserazide has been shown to be neuroprotective and capable of improving functional recovery. nih.gov This effect was linked to its ability to alter the post-stroke immune response, suggesting a mechanism of action independent of AADC inhibition in this context. nih.gov

Emerging Research Applications Beyond AADC Inhibition (e.g., Cancer Research in Cell Lines and Animal Xenografts)

A growing body of preclinical evidence suggests that Benserazide possesses biological activities independent of its role as an AADC inhibitor, particularly in the field of oncology.

Benserazide has been identified as an inhibitor of key enzymes involved in cancer cell metabolism and growth, demonstrating anti-proliferative effects in various cancer cell lines.

Hexokinase 2 (HK2) Inhibition: Benserazide was identified as a selective inhibitor of HK2, a critical enzyme in the glycolysis pathway that is often overexpressed in malignant tumors. nih.govnih.gov In human colorectal cancer cell lines (e.g., SW480), Benserazide was shown to inhibit HK2 activity, leading to reduced glucose uptake, decreased lactate (B86563) production, and lower intracellular ATP levels, ultimately causing apoptosis. nih.govnih.gov

Cystathionine-beta-synthase (CBS) Inhibition: Benserazide has also been repurposed as an inhibitor of CBS, an enzyme that produces hydrogen sulfide (B99878) (H2S), a gasotransmitter implicated in promoting tumor growth. grantome.comnih.gov In colon cancer (HCT116) and other cancer cell lines (KYSE450, A549), Benserazide inhibited CBS, leading to reduced cell proliferation, migration, and invasion. grantome.comnih.gov Furthermore, in vivo studies using xenograft mouse models showed that Benserazide could suppress tumor growth. nih.govnih.gov Research has also shown that combining Benserazide with chemotherapy agents like paclitaxel (B517696) can enhance their anticancer effects. nih.gov

Table 3: Benserazide's Investigational Anticancer Activity in Preclinical Models

| Target Pathway | Enzyme Inhibited | Cancer Cell Lines | Observed Effects | In Vivo Model |

|---|---|---|---|---|

| Glycolysis | Hexokinase 2 (HK2) | SW480 (Colorectal) | Reduced cell proliferation, decreased glucose uptake, induced apoptosis. nih.govnih.gov | SW480 Xenograft Mice |

| H2S Production | Cystathionine-beta-synthase (CBS) | HCT116 (Colon), KYSE450 (Esophageal), A549 (Lung) | Inhibition of cell proliferation, migration, and invasion. grantome.comnih.gov | Not specified |

In Vivo Anticancer Effects in Mouse Xenograft Models

Recent preclinical investigations have explored the anticancer potential of Benserazide in various mouse xenograft models. These studies, focusing on the compound's ability to inhibit tumor growth and metastasis, have provided significant insights into its mechanisms of action in vivo. The research highlights Benserazide's effects both as a standalone agent and in combination with existing chemotherapeutics, demonstrating its potential as a novel antitumor agent.

One line of research has identified Benserazide as a selective inhibitor of hexokinase 2 (HK2), an enzyme crucial for glycolysis and highly expressed in many malignant tumors. nih.govnih.gov In a study utilizing a xenograft mouse model with SW480 human colorectal cancer cells, intraperitoneal administration of Benserazide was shown to suppress cancer growth. nih.gov To enhance its therapeutic efficacy and tumor-targeting capabilities, a liposomal formulation of Benserazide was developed. This nano-particle formulation demonstrated potent inhibitory effects on tumor growth in the mouse models at reduced doses, indicating improved efficacy. nih.gov The in vivo antitumor activity was further confirmed by TUNEL assays and H&E staining of the tumor tissues, which revealed that Benserazide induces tumor apoptosis and pathological changes compared to the vehicle control. nih.gov

Another area of investigation has focused on Benserazide's role as an inhibitor of cystathionine (B15957) beta-synthase (CBS), an enzyme involved in producing endogenous hydrogen sulfide, which promotes tumor growth and invasiveness. nih.govgrantome.com A 2024 study investigated the combined effect of Benserazide and paclitaxel in mouse models xenografted with various cancer cell lines, including KYSE450, A549, and HCT8 cells. nih.gov The combination therapy resulted in a significant reduction in the volume and weight of axillary lymph nodes in a mouse pad transplantation tumor model compared to either agent alone. nih.gov Mechanistic studies within this research revealed that the combination treatment suppressed the S-sulfhydration of SIRT1 protein and downregulated the HIF-1α/VEGF signaling pathway, which is crucial for angiogenesis and lymphangiogenesis. nih.gov These findings suggest that Benserazide can act as a chemosensitizer, enhancing the anticancer effects of paclitaxel. nih.gov

The following tables summarize the key findings from these preclinical in vivo studies.

Table 1: Effects of Benserazide on Tumor Growth in SW480 Xenograft Model

| Treatment Group | Key Findings | Reference |

| Benserazide | Suppressed cancer growth in tumor-bearing mice. | nih.gov |

| Liposomal Benserazide | Showed potent inhibitory effects on tumor growth at lower doses, indicating better efficacy. | nih.gov |

| Benserazide | Induced tumor apoptosis and pathological changes compared to vehicle control. | nih.gov |

Table 2: Combined Effects of Benserazide and Paclitaxel in Mouse Tumor Models

| Cancer Cell Lines Used in Xenograft | Treatment Group | Key Findings | Reference |

| KYSE450, A549, HCT8 | Benserazide + Paclitaxel | Significantly reduced the volume and weight of axillary lymph nodes compared to single-agent treatment. | nih.gov |

| KYSE450, A549, HCT8 | Benserazide + Paclitaxel | Inhibited angiogenesis and lymphangiogenesis by downregulating the HIF-1α/VEGF signaling pathway. | nih.gov |

Challenges and Future Directions in Research on Deuterated Aadc Inhibitors

Analytical Challenges in Complex Biological Matrices and Method Refinement

The quantification of deuterated compounds like Benserazide-d3 Hydrochloride within complex biological matrices such as plasma, blood, and tissue presents a distinct set of analytical challenges. The inherent properties of the parent molecule, benserazide (B1668006), include hydrophilicity, a low molecular weight, and instability at physiological pH, which complicates its accurate measurement. nih.gov Developing a robust analytical method requires addressing these issues while also managing potential isotopic interference and ensuring precise quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of benserazide and its deuterated analogues. researchgate.netnih.gov However, challenges remain.

Key Analytical Hurdles:

Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy. frontiersin.org

Chromatographic Retention: The high polarity of benserazide makes it difficult to retain on traditional reversed-phase liquid chromatography columns. Hydrophilic interaction liquid chromatography (HILIC) has emerged as a successful alternative, providing better retention and separation from endogenous interferences. nih.gov

Isotopic Purity and Back-Exchange: Ensuring the isotopic purity of this compound and preventing back-exchange of deuterium (B1214612) for protium (B1232500) during sample preparation and analysis is critical for its use as an internal standard. bohrium.com

Method refinement is an ongoing process focused on optimizing sample preparation techniques, such as protein precipitation and solid-phase extraction, to minimize matrix effects and improve recovery. nih.govresearchgate.net The development of more sensitive LC-MS/MS instrumentation and refined chromatographic techniques continues to push the lower limits of quantification, enabling more detailed pharmacokinetic and metabolic studies. nih.gov

Table 1: Analytical Methodologies for Benserazide Quantification

| Parameter | Method | Details | Reference |

|---|---|---|---|

| Technique | HILIC UPLC-MS/MS | Provides good chromatographic retention for the hydrophilic benserazide molecule and separates it from endogenous interferences. | nih.gov |

| Sample Prep | Protein Precipitation | A common method for extracting the analyte from plasma samples. | researchgate.net |

| Linear Range | 1.0 ng/mL to 1000 ng/mL | Demonstrates the sensitivity of modern LC-MS/MS methods for benserazide in plasma. | nih.gov |

| Internal Standard | Deuterated Analogue | Benserazide-d3 is ideal as it has nearly identical chemical and physical properties to the analyte, improving accuracy. | frontiersin.org |

Advancements in Deuterium Labeling Technologies for Complex Molecules

The synthesis of selectively deuterated complex molecules like this compound has been significantly advanced by modern catalytic methods. These technologies allow for the precise incorporation of deuterium at specific molecular sites, which is crucial for creating effective research tools and potential therapeutic agents. researchgate.net

Early methods of deuteration often required harsh conditions or multi-step syntheses starting from simple deuterated precursors. nih.govnih.gov Recent innovations, however, have focused on late-stage functionalization, where deuterium is introduced into a nearly complete molecule. This approach is more efficient and versatile. acs.org

Prominent Labeling Technologies:

Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful method that uses transition metal catalysts (e.g., iridium, ruthenium, palladium) to directly exchange C-H bonds with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). nih.govnih.govresearchgate.net These methods offer high efficiency and can be directed to specific positions on a molecule. researchgate.net

Regioselective Deuteration: Advanced catalytic systems have been developed that can selectively target specific C-H bonds based on their electronic or steric environment. For example, methods have been developed for the regioselective deuteration of β-amino C-H bonds in N-alkylamine-based pharmaceuticals. nih.govresearchgate.net

Enzyme-Catalyzed Synthesis: Biocatalysis using purified enzymes offers an alternative to traditional chemical synthesis. This approach can be highly chemo-, regio-, and enantioselective, operating under mild conditions, which is advantageous for complex and sensitive molecules. iaea.org

These advancements not only facilitate the synthesis of compounds like this compound but also open the door to creating a wider array of selectively deuterated molecules for research. nih.gov

Expansion of Research Applications in Preclinical Disease Modeling

Deuterated compounds are invaluable tools in preclinical disease modeling, particularly for neurodegenerative disorders like Parkinson's disease. nih.govaginganddisease.org this compound can be used in these models to gain a deeper understanding of disease mechanisms and the effects of therapeutic interventions.

In Parkinson's disease research, animal models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA), are commonly used to study the progressive loss of dopaminergic neurons and the resulting motor deficits. nih.gov Benserazide is administered in these models alongside levodopa (B1675098) to study its effects on dopamine (B1211576) metabolism and motor function. frontiersin.org

Applications in Preclinical Models:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: By using Benserazide-d3 as a tracer, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME) without altering the underlying biology of the system. This allows for a clearer understanding of how the drug behaves in a disease state. musechem.com

Metabolic Fate Studies: Deuterium labeling helps in identifying metabolites of benserazide. By comparing the mass spectra of metabolites from deuterated and non-deuterated drug administration, novel metabolic pathways can be elucidated. nih.gov

Target Engagement and Efficacy: In models of Parkinson's disease, Benserazide-d3 can be used to confirm that the inhibition of peripheral AADC is achieved and to correlate this with central dopamine levels and behavioral outcomes. Recent studies have also suggested that L-DOPA/benserazide treatment may suppress the aggregation and propagation of pathological α-synuclein, a key feature of Parkinson's disease. frontiersin.org

The use of deuterated AADC inhibitors in these models provides higher precision and allows for more complex study designs, ultimately accelerating the translation of preclinical findings to clinical applications.

Development of Novel Deuterated Analogues as Research Probes

The principles of deuterium labeling can be extended beyond creating stable internal standards to the development of novel deuterated analogues that serve as sophisticated research probes. These probes can be designed to have altered metabolic stability or to be suitable for advanced imaging techniques. nih.gov

Key Areas of Development:

Metabolically Stabilized Probes: By strategically placing deuterium at sites of metabolic vulnerability, the half-life of a compound can be extended. nih.gov This can be particularly useful for in vivo studies where a longer duration of action is needed to observe a biological effect. For an AADC inhibitor, this could allow for more sustained peripheral inhibition.

Positron Emission Tomography (PET) Imaging Agents: Deuterium can be incorporated into ligands designed for PET imaging to improve their in vivo stability and imaging characteristics. While the PET radionuclide (e.g., Fluorine-18) provides the imaging signal, deuteration can reduce metabolic breakdown of the probe, leading to clearer images with a better signal-to-noise ratio. nih.govresearchgate.net The development of a deuterated AADC inhibitor PET probe could allow for non-invasive in vivo quantification of the AADC enzyme in peripheral tissues.

Probes for Mechanistic Studies: Selectively deuterated analogues are crucial for studying reaction mechanisms and the kinetic isotope effect (KIE). By observing how deuteration at different positions affects the rate of enzymatic reactions, researchers can gain insight into the precise mechanisms of AADC inhibition. researchgate.net

The synthesis of these novel deuterated probes requires advanced and highly selective labeling technologies to ensure deuterium is placed at the desired molecular position. acs.org

Integration of Stable Isotope Labeling in Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

Stable isotope labeling is a foundational technology in the fields of proteomics and metabolomics, enabling the quantitative analysis of complex biological systems. chimia.chresearchgate.net this compound is perfectly suited for integration into these advanced "omics" workflows, primarily as an internal standard for mass spectrometry-based analyses. nih.gov

Role in Omics Technologies:

Quantitative Metabolomics: In metabolomics, which is the large-scale study of small molecules, deuterated internal standards are essential for accurate quantification. tandfonline.com When analyzing the levels of benserazide and its metabolites in a biological sample, adding a known amount of Benserazide-d3 allows for the correction of variability introduced during sample preparation and MS analysis. nih.gov This isotope dilution mass spectrometry approach is the gold standard for quantitative analysis.

Quantitative Proteomics: While Benserazide-d3 itself is not directly used to label proteins, the techniques are related. In proteomics, stable isotopes (like ¹³C or ¹⁵N) are incorporated into proteins or peptides to allow for their relative or absolute quantification. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a specific application where the exchange of protein backbone amide hydrogens with deuterium in D₂O is measured to probe protein conformation and dynamics. youtube.comnih.gov The analytical instrumentation and principles used in these proteomics applications are the same as those used to analyze deuterated small molecules like Benserazide-d3.

Fluxomics: Stable isotope tracers are used to map the flow of atoms through metabolic pathways (metabolic flux analysis). youtube.com While typically larger molecules like glucose or glutamine are labeled with ¹³C, deuterated drugs can be used to trace their own metabolic fate and impact on endogenous metabolic networks. acs.org

The integration of deuterated standards like this compound into omics platforms provides the high-quality, quantitative data necessary to build accurate systems-level models of drug action and disease pathophysiology.

Q & A

Q. How is Benserazide-d3 Hydrochloride validated for use as an internal standard in LC-MS/MS quantification?

Methodological Answer: this compound is synthesized by incorporating three deuterium atoms into the benzhydrazide moiety. Validation involves:

- Isotopic Purity Assessment : Using high-resolution mass spectrometry (HRMS) to confirm ≥99% deuterium incorporation and rule out protium exchange .

- Chromatographic Separation : Optimizing LC conditions (e.g., C18 column with 0.1% formic acid in water/acetonitrile) to resolve the deuterated compound from non-deuterated analogs .

- Matrix Effects Evaluation : Spiking deuterated standards into biological matrices (e.g., plasma) to confirm no ion suppression/enhancement .

Q. What analytical methods are recommended for quantifying this compound in stability studies?

Methodological Answer: Use forced degradation studies under ICH guidelines:

- Hydrolytic Stress : Expose to 0.1N HCl/NaOH at 60°C for 24 hours; monitor degradation via HPLC with UV detection at 254 nm .

- Oxidative Stress : Treat with 3% H₂O₂ at room temperature; quantify intact compound using a validated HPTLC method .

- Photostability : Irradiate under UV light (ICH Q1B) and analyze degradation products via LC-MS/MS to identify structural changes .

Q. How should researchers handle this compound to ensure safety and stability?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent deuterium exchange and hydrolysis .

- Handling : Use PPE (gloves, lab coat, goggles) in fume hoods; avoid prolonged skin contact due to hydrazide-related toxicity .

- Disposal : Follow EPA guidelines for hydrazine derivatives, including neutralization with dilute HCl before disposal .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence pharmacokinetic studies?

Methodological Answer:

- Metabolic Stability Assays : Compare hepatic microsomal half-life (t₁/₂) of deuterated vs. non-deuterated compounds to assess deuterium’s impact on CYP450-mediated oxidation .

- Tracer Studies : Administer Benserazide-d3 HCl with non-deuterated Benserazide in rat models; use LC-MS/MS to quantify isotopic ratios in plasma and tissues .

- Kinetic Isotope Effect (KIE) Calculation : Measure reaction rates (e.g., hydrolysis) under physiological pH to determine KIE values using Arrhenius plots .

Q. What strategies resolve discrepancies in degradation profiles reported across studies for this compound?

Methodological Answer:

- Inter-laboratory Calibration : Use certified reference materials (e.g., TRC B120502) to harmonize HPLC column temperatures and mobile phase gradients .

- Degradant Identification : Apply NMR and HRMS to structurally characterize impurities (e.g., trihydroxybenzyl hydrazide) observed in conflicting studies .

- Stress Test Replication : Repeat hydrolytic/oxidative stress under standardized conditions (e.g., 25°C vs. 40°C) to isolate temperature-dependent degradation pathways .

Q. How can researchers design experiments to investigate this compound’s role in dopamine metabolism studies?

Methodological Answer:

- In Vitro Models : Co-incubate Benserazide-d3 HCl with L-DOPA in SH-SY5Y neuronal cells; quantify deuterated carbidopa metabolites via LC-MS .

- Isotope Tracing : Use ¹³C-labeled L-DOPA alongside deuterated Benserazide to track decarboxylation inhibition efficiency in rat striatum .

- Competitive Binding Assays : Measure Ki values for Benserazide-d3 HCl against aromatic L-amino acid decarboxylase (AADC) using fluorescent substrates .

Q. What advanced techniques validate the absence of protium-deuterium exchange in this compound during long-term storage?

Methodological Answer:

- NMR Spectroscopy : Perform ²H-NMR at 400 MHz to detect deuterium positional stability in D₂O solutions over 6 months .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; compare deuterium content via isotope ratio mass spectrometry (IRMS) .

- Crystallography : Analyze single-crystal X-ray structures pre- and post-storage to confirm deuterium retention in the hydrazide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.